molecular formula C20H13ClN2O3 B6130297 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide

Cat. No.: B6130297
M. Wt: 364.8 g/mol
InChI Key: MEQWPGASWLSZNH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQWPGASWLSZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide typically involves multiple steps:

  • Formation of the Benzoxazole Ring: : The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions. For instance, 2-aminophenol can react with 2-chlorobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (130-150°C) to form the benzoxazole core.

  • Hydroxyphenyl Substitution: : The next step involves introducing the hydroxyphenyl group. This can be achieved by coupling the benzoxazole derivative with a hydroxyphenyl halide (e.g., 4-hydroxyphenyl bromide) using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. Typical conditions include the use of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent like toluene or DMF at temperatures around 80-100°C.

  • Chlorobenzamide Formation: : Finally, the chlorobenzamide group is introduced by reacting the intermediate product with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyphenyl group can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced at the benzamide group to form the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like primary amines in the presence of a base (e.g., NaOH) in solvents like ethanol or DCM.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety, which exhibits strong fluorescence properties.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities. Benzoxazole derivatives are known to interact with various biological targets, making them candidates for drug development.

    Industry: Utilized in the development of dyes, optical brighteners, and materials with specific photophysical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, inhibiting DNA replication and transcription, which is crucial for its anticancer activity. Additionally, the compound can inhibit enzymes like protein kinases, which play a role in cell signaling pathways. The hydroxyphenyl group may also contribute to its antioxidant properties by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its wide range of biological activities.

    2-(4-Hydroxyphenyl)benzoxazole: Similar structure but lacks the chlorobenzamide group.

    4-Chlorobenzamide: Contains the chlorobenzamide moiety but lacks the benzoxazole ring.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-chlorobenzamide is unique due to the combination of the benzoxazole ring, hydroxyphenyl group, and chlorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

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